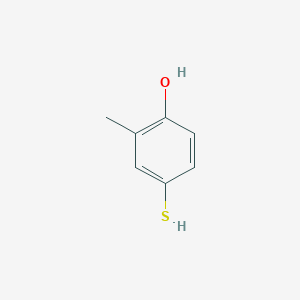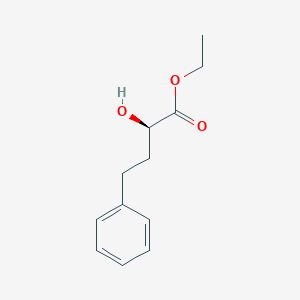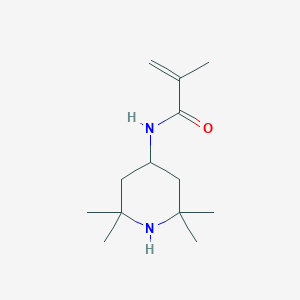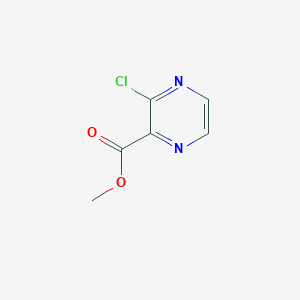
ent-ボリコナゾール
概要
説明
Voriconazole, also known as Vfend, is an antifungal drug used to treat a variety of fungal infections. It belongs to the triazole class of antifungals, which are synthetic molecules that mimic the natural compounds produced by fungi. Voriconazole is used to treat a variety of fungal infections, including those caused by Candida and Aspergillus species. It is also used to treat invasive fungal infections, such as those caused by Cryptococcus and Fusarium species. Voriconazole is available as an oral or intravenous formulation and is a broad-spectrum antifungal drug.
科学的研究の応用
侵襲性真菌感染症の治療
ボリコナゾールは、侵襲性アスペルギルス症、その他のハイアリンカビ、多くのデマティア系カビ、カンジダ属(フルコナゾールに耐性のあるものも含む)、および風土病性真菌症による感染症の治療に広く使用されています . また、中枢神経系に発生する感染症にも使用されています .
ナノテクノロジーベースの薬物送達
最近では、ボリコナゾールの送達にナノテクノロジーが応用されています。 これらのシステムにより、眼球、肺、経口、局所、および非経口など、さまざまな投与経路から、制御された持続放出によってボリコナゾールの標的組織への透過性と沈着が向上しました .
3. 中枢神経系感染症の治療 ボリコナゾールは、中枢神経系に発生する感染症に使用されます . 幅広い活性を有しているため、これらのタイプの感染症の治療に適した選択肢です。
薬物動態的な制限の克服
ボリコナゾールは、非線形薬物動態に関連する制限があり、代謝中の個人の多型に応じて、治療上の用量を超える用量と毒性の増加につながります . ナノテクノロジーベースの薬物送達システムは、ボリコナゾールの物理化学的および生物学的側面を効果的に改善し、真菌感染症の治療におけるより効果的かつ安全な治療選択肢となっています .
角膜薬物送達
ボリコナゾールは、角膜薬物送達のための3次元架橋ハイドロゲルリングおよびロッドに使用されています . ボリコナゾールを負荷したリングは、最初の2時間にわたって安定したゼロ次放出パターンを示し、薬物のバイオアベイラビリティが大幅に改善されていることを示しています .
製造における品質管理
ボリコナゾールの異性体は、製造中の品質を決定する上で重要な要素です . 調製したすべての不純物は、IR、1H-NMR、13C-NMR、および質量スペクトルデータによって特性評価されました
作用機序
Target of Action
The primary target of ent-Voriconazole is the fungal enzyme 14-alpha sterol demethylase (CYP51) . This enzyme plays a crucial role in the synthesis of ergosterol, a principal sterol in the fungal cell membrane .
Mode of Action
ent-Voriconazole, like other triazoles, binds to 14-alpha sterol demethylase and inhibits the demethylation of lanosterol . This inhibition disrupts the ergosterol synthesis pathway in yeast and other fungi . The lack of sufficient ergosterol leads to an accumulation of 14-alpha-methyl sterols in fungal cells, which causes abnormalities in the fungal cell membrane and ultimately inhibits fungal growth .
Biochemical Pathways
The inhibition of the ergosterol synthesis pathway by ent-Voriconazole has downstream effects on the integrity and function of the fungal cell membrane . The disruption of the cell membrane affects the permeability and active transport mechanisms of the fungal cell, leading to cell death .
Pharmacokinetics
It is known that the absorption profiles of voriconazole in both adult and pediatric studies were best described as first-order absorption models . The typical distribution volumes were similar in adult and pediatric patients, but the estimated clearances in pediatric patients were significantly higher than those in adult patients . The most commonly identified covariates were body weight, the cytochrome P450 2C19 genotype, liver function, and concomitant medications .
Result of Action
The result of ent-Voriconazole’s action is the inhibition of fungal growth, making it a fungistatic agent . This is achieved through the disruption of the fungal cell membrane, which is vital for the survival and proliferation of the fungal cell .
Action Environment
The action, efficacy, and stability of ent-Voriconazole can be influenced by various environmental factors. For instance, the presence of certain concomitant medications can affect the metabolism of ent-Voriconazole . Additionally, genetic factors such as the cytochrome P450 2C19 genotype can influence the pharmacokinetics of ent-Voriconazole .
Safety and Hazards
将来の方向性
Voriconazole is a valuable emerging option for the treatment of invasive aspergillosis and rare fungal infections, including Fusarium spp. and Scedosporium spp. infections, and provides an alternative option for the treatment of candidiasis, particularly where the causative organism is inherently resistant to other licensed antifungal agents . Further population pharmacokinetic studies on pediatric patients aged younger than 2 years are warranted .
生化学分析
Biochemical Properties
ent-Voriconazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The most commonly identified interactions are with the cytochrome P450 2C19 genotype, liver function, and concomitant medications .
Cellular Effects
ent-Voriconazole has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ent-Voriconazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ent-Voriconazole change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of ent-Voriconazole vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
ent-Voriconazole is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
ent-Voriconazole is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of ent-Voriconazole and its effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-HWPZZCPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160114 | |
| Record name | ent-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137234-63-0 | |
| Record name | (αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ent-Voriconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ent-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENT-VORICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y58LNV43M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

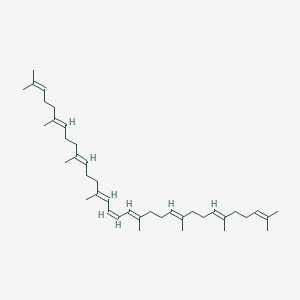
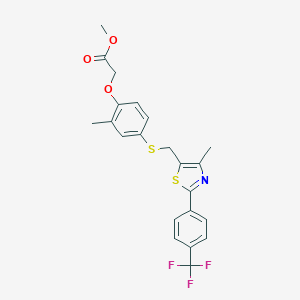
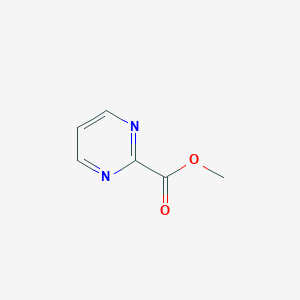
![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)
